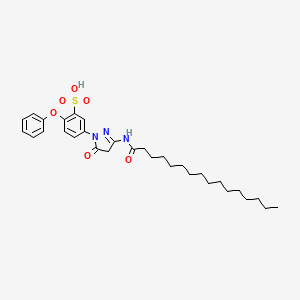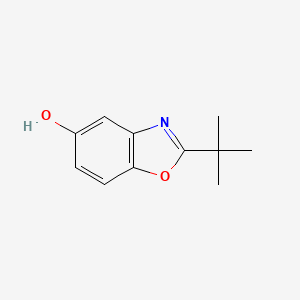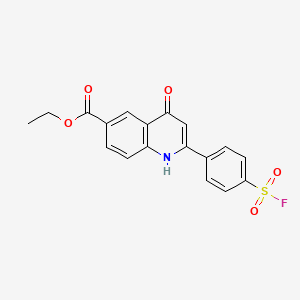
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-(4-(chlorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 2-(4-(methylsulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Ethyl 2-(4-(bromosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate
Uniqueness
Ethyl 2-(4-(fluorosulfonyl)phenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Eigenschaften
CAS-Nummer |
80789-71-5 |
|---|---|
Molekularformel |
C18H14FNO5S |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
ethyl 2-(4-fluorosulfonylphenyl)-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C18H14FNO5S/c1-2-25-18(22)12-5-8-15-14(9-12)17(21)10-16(20-15)11-3-6-13(7-4-11)26(19,23)24/h3-10H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
RPVWQFIPQQFZDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=C(C=C3)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


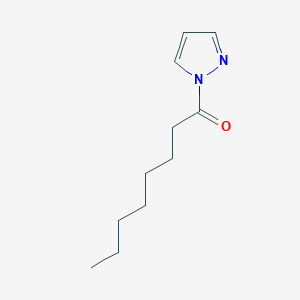
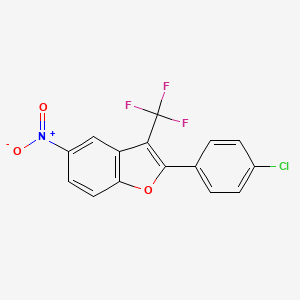

![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)

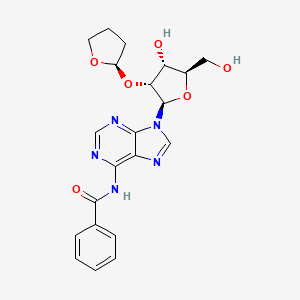
![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
![1-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12894618.png)
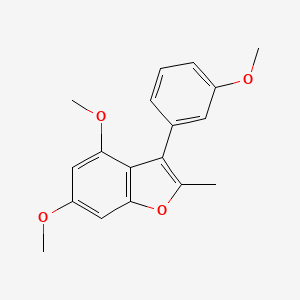
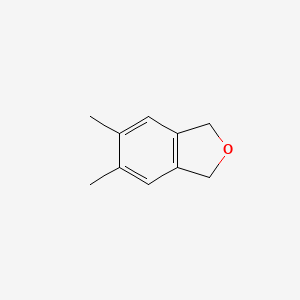
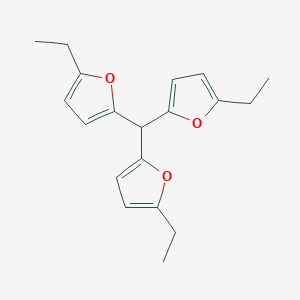
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
